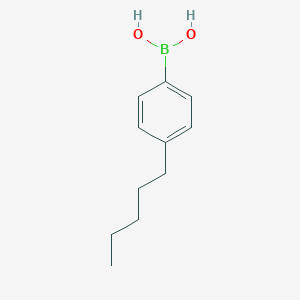

(4-ペンチルフェニル)ボロン酸

概要

説明

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They are particularly useful as building blocks for constructing complex molecular architectures and have been employed in the synthesis of heterocyclic and aromatic compounds . While the provided papers do not directly discuss (4-pentylphenyl)boronic acid, they offer insights into the general reactivity and applications of boronic acids and related compounds.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves reactions with organometallic intermediates such as Grignard reagents or through lithiation followed by treatment with a boron source . For example, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor via a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . Similar strategies could be applied to synthesize (4-pentylphenyl)boronic acid, starting from an appropriately substituted bromo-pentylbenzene.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized by techniques such as X-ray crystallography . These structures often feature a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron center can form reversible covalent bonds with diols, which is a key property for the construction of molecular nanostructures and polymeric materials .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is widely used for forming carbon-carbon bonds . They also react with nitrogen-containing compounds to form B-N coordination adducts and can catalyze hydrosilylation reactions, demonstrating functional group tolerance . Tris(pentafluorophenyl)boron, a related compound, has been used as a catalyst for aldol-type reactions, Michael reactions, and Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the pKa value of boronic acids can be affected by substituents on the phenyl ring, as seen with amino-3-fluorophenyl boronic acid . Boronic acids are also known for their ability to form reversible condensation products with diols, which is exploited in the construction of various polymeric materials . The Lewis acidity of boron compounds like tris(pentafluorophenyl)boron can be harnessed for catalysis, indicating that (4-pentylphenyl)boronic acid may also have potential as a catalyst or reagent in organic synthesis .

科学的研究の応用

センシングアプリケーション

(4-ペンチルフェニル)ボロン酸: は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用する能力により、センシングアプリケーションで広く使用されています 。この相互作用は、均一アッセイと不均一検出の両方において重要であり、さまざまなセンサーの開発を可能にします。たとえば、ボロン酸は、糖尿病管理におけるグルコースレベルの検出や、ジオール基を含む汚染物質の環境モニタリングに使用できます。

生物学的ラベリングとタンパク質操作

この化合物のジオールとの相互作用は、生物学的ラベリングとタンパク質操作においても利用されています 。細胞表面炭水化物を標識したり、タンパク質を修飾したりするために使用でき、これは生物学的プロセスの理解と治療介入の開発に不可欠です。

分離技術

(4-ペンチルフェニル)ボロン酸を含むボロン酸は、シスジオール含有分子への選択的な結合により、分離技術で使用されています 。この特性は、複雑な混合物からヌクレオシド、カテコール、糖類、糖タンパク質などの生体分子の精製に特に役立ちます。

治療薬の開発

この化合物は、シスジオールと可逆的な共有結合複合体を形成する能力により、治療開発の可能性を秘めています 。特定の細胞や組織を標的とする薬物のデリバリーシステムを作成するために使用でき、治療の効果を高め、副作用を軽減します。

診断画像

(4-ペンチルフェニル)ボロン酸: は、新しい診断用画像化剤の開発において重要です 。特定の生体マーカーに対する特異性により、MRIなどの画像化技術の精度を向上させることができ、疾患の早期発見と診断に役立ちます。

ドラッグデリバリーシステム

ボロン酸のpH応答性は、ドラッグデリバリーシステムの作成に適しています 。(4-ペンチルフェニル)ボロン酸は、体内のpH変化に応じて薬物を放出するポリマーに組み込むことができ、制御された標的治療を提供します。

作用機序

Target of Action

The primary target of (4-pentylphenyl)boronic Acid, also known as 4-n-Pentylphenylboronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, such as (4-pentylphenyl)boronic Acid, transfers a formally nucleophilic organic group from boron to palladium . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by (4-pentylphenyl)boronic Acid . This reaction involves two key steps: oxidative addition and transmetalation . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting that it may have suitable pharmacokinetic properties for use in chemical reactions.

Result of Action

The primary result of the action of (4-pentylphenyl)boronic Acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of (4-pentylphenyl)boronic Acid can be influenced by various environmental factors. For instance, the compound is typically used under mild and functional group tolerant reaction conditions . Additionally, it’s important to note that the compound is generally environmentally benign .

Safety and Hazards

将来の方向性

Boronic acids, including “(4-pentylphenyl)boronic Acid”, are increasingly being used in diverse areas of research. They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential uses of boronic acids.

特性

IUPAC Name |

(4-pentylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9,13-14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRMPSOGFATLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404610 | |

| Record name | (4-Pentylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121219-12-3 | |

| Record name | (4-Pentylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

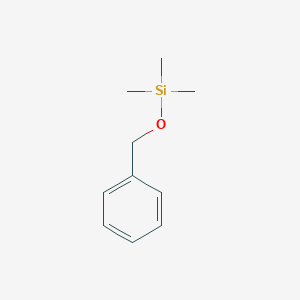

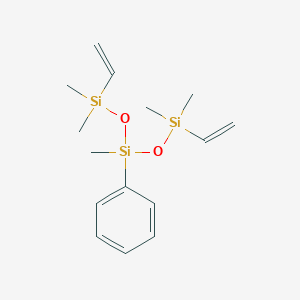

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-n-Pentylphenylboronic acid enhance the properties of polypyrrole films?

A1: 4-n-Pentylphenylboronic acid acts as a functional dopant, meaning it is incorporated into the polypyrrole matrix during synthesis and imparts specific chemical properties to the resulting film. The key feature of this compound is the boronic acid group, which exhibits a strong affinity for diols []. This affinity stems from the ability of boronic acid to form reversible covalent bonds with the hydroxyl groups present in diols.

- Enhanced dopamine detection: The boronic acid groups within the polypyrrole film capture and retain dopamine, a diol-containing neurotransmitter. This preconcentration effect improves the sensitivity of electrochemical dopamine sensors [].

- Selective bacterial adhesion: The boronic acid groups promote the adhesion of bacteria with sugar-rich cell walls, such as Deinococcus proteolyticus, Streptococcus pneumoniae, and Klebsiella pneumoniae []. This selectivity arises from the interaction between boronic acid and the diol groups present in the bacterial cell wall polysaccharides.

Q2: What are the advantages of using 4-n-Pentylphenylboronic acid as a dopant compared to other methods for achieving similar functionality?

A2: The research highlights the simplicity and efficiency of using 4-n-Pentylphenylboronic acid as a dopant:

- Single-step synthesis: Incorporating the desired functionality is achieved directly during the polypyrrole film synthesis by using 4-n-Pentylphenylboronic acid as the dopant []. This eliminates the need for complex, multi-step surface modifications.

- Versatility: The approach can be applied to both electrochemical and chemical fabrication methods, broadening its potential applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)